4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxazole ring, which is further substituted with two phenyl groups
Preparation Methods
The synthesis of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4,4-diphenyl-2-(trifluoromethyl)-2-oxazoline with a suitable oxidizing agent to form the desired oxazole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole products.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions
Scientific Research Applications
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
When compared to similar compounds, 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:
4,4-Diphenyl-2-oxazoline: Lacks the trifluoromethyl group, resulting in different chemical reactivity.
2-(Trifluoromethyl)-4,4-diphenyl-1,3-oxazolidine: Contains an oxazolidine ring instead of an oxazole ring, leading to distinct properties.
4,4-Diphenyl-2-(trifluoromethyl)-1,3-thiazol-5(4H)-one: Features a thiazole ring, which imparts different electronic and steric effects
Properties
CAS No. |
66894-48-2 |
---|---|
Molecular Formula |
C16H10F3NO2 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
4,4-diphenyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)13-20-15(14(21)22-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RQDGCVKGFVJMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.